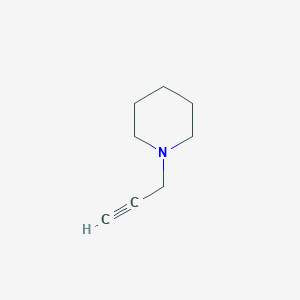







|
REACTION_CXSMILES
|
[CH2:1](Cl)[C:2]#[CH:3].[NH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>CO>[CH2:1]([N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[C:2]#[CH:3]
|


|
Name
|
|
|
Quantity
|
40.31 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Cl
|
|
Name
|
|
|
Quantity
|
92.14 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
With stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at 25° C. for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled (boiling point: 163–165° C./atmospheric pressure)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C#C)N1CCCCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |